molecular formula C22H20N4O3S3 B14976528 N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14976528
M. Wt: 484.6 g/mol
InChI Key: IILMQLIUYUZOJO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a benzyl group, and an ethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, inducing conformational changes that reduce enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolopyrimidine core, along with the benzyl and ethoxyphenyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H20N4O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

N-benzyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O3S3/c1-2-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

IILMQLIUYUZOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4)SC2=S

Origin of Product

United States

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